REACTION_SMILES
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[CH2:1]=[C:2]1[CH2:3][CH:4]([C:10](=[O:11])[OH:12])[CH:5]([C:7](=[O:8])[OH:9])[CH2:6]1.[CH3:13][C:14]([O:15][C:16](=[O:17])[CH3:18])=[O:19]>>[CH2:1]=[C:2]1[CH2:3][CH:4]2[CH:5]([CH2:6]1)[C:7](=[O:9])[O:12][C:10]2=[O:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C1CC(C(=O)O)C(C(=O)O)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Type
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product
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Smiles
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C=C1CC2C(=O)OC(=O)C2C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |